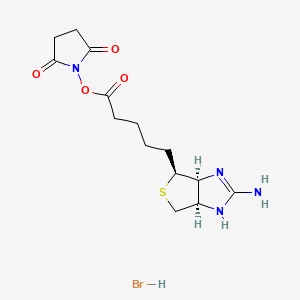
(R)-5-フルオロ-2-メトキシ-3-(ピロリジン-2-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is a chiral compound that features a pyridine ring substituted with a fluorine atom, a methoxy group, and a pyrrolidine ring
科学的研究の応用
®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the fluorine and methoxy substituents, and finally the attachment of the pyrrolidine ring. One common method involves the following steps:
Formation of the Pyridine Ring: Starting from a suitable precursor, such as 2-methoxypyridine, the pyridine ring is constructed through a series of cyclization reactions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-hydroxy-2-methoxy-3-(pyrrolidin-2-yl)pyridine.
Reduction: Formation of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine: Lacks the chiral center.
5-fluoro-2-methoxy-3-(piperidin-2-yl)pyridine: Contains a piperidine ring instead of a pyrrolidine ring.
5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine is unique due to its chiral center, which can lead to enantioselective interactions with biological targets. This chiral nature can result in different biological activities compared to its achiral or differently substituted analogs.
特性
IUPAC Name |
5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJLJHGSNXDVPN-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=N1)F)[C@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





